tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate
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Overview
Description
tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate: is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . This compound is often used in research and development, particularly in the field of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate typically involves the reaction of tert-butyl carbamate with 3-azabicyclo[3.2.0]heptane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like tetrahydrofuran (THF), at a controlled temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing, sourcing, and procurement of raw materials, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Mechanism of Action
The mechanism of action of tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects . The pathways involved include enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
- tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylmethylcarbamate
- rac-tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate
Uniqueness: tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it valuable in research and development .
Biological Activity
Introduction
Tert-butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate (CAS Number: 171906-65-3) is a bicyclic compound with potential biological activity. Its molecular formula is C11H20N2O2, and it has garnered interest in medicinal chemistry due to its structural features that may confer unique pharmacological properties.
Chemical Structure and Properties
- Molecular Weight: 212.29 g/mol
- Molecular Formula: C11H20N2O2
- Purity: Typically ≥ 97%
- CAS Number: 171906-65-3
The compound features a bicyclic structure that includes a nitrogen atom within the ring, which may influence its interaction with biological targets.
Biological Activity
Research into the biological activity of this compound primarily focuses on its potential as an antiprotozoal agent and its effects on various biological systems.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary data suggest that related compounds exhibit varying degrees of cytotoxic effects in vitro, particularly against cancer cell lines . The specific cytotoxic profile of this compound remains to be fully elucidated but warrants further investigation due to its structural similarities to known bioactive compounds.
Case Study 1: Antimalarial Activity
In a comparative study, several bicyclic compounds were synthesized and tested for their antimalarial properties against Plasmodium berghei in mouse models. One compound demonstrated significant in vivo activity, prompting further exploration into the SAR of these bicyclic structures . Although not directly involving this compound, these findings underscore the potential for similar compounds to exhibit antimalarial effects.
Case Study 2: Structure-Activity Relationship Analysis
Research focusing on various azabicyclic compounds has revealed that modifications at specific positions can substantially alter biological activity. A systematic SAR analysis indicated that substituents on the nitrogen atom and adjacent carbon atoms could enhance binding affinity to protozoan targets . This insight could guide future modifications of this compound for improved therapeutic efficacy.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.2.0]heptan-1-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-5-4-8(11)6-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATXNHHBICSVMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC1CNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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